Cas no 1613-34-9 (2-ethylquinoline)

2-ethylquinoline structure
2-ethylquinoline structure
Product Name:2-ethylquinoline
CAS No:1613-34-9
MF:C11H11N
MW:157.211742639542
MDL:MFCD10699284
CID:162096
PubChem ID:137113
Update Time:2025-07-23

2-ethylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-ethyl-
    • 2-ethylquinoline
    • 1613-34-9
    • 2-Ethylquino line
    • SCHEMBL153778
    • UNII-9S4G87AFMB
    • BAA61334
    • Q27273022
    • EN300-95428
    • DTXSID40167106
    • AKOS006305111
    • 9S4G87AFMB
    • SB68178
    • 2-ethyl-quinoline
    • MDL: MFCD10699284
    • Inchi: 1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3
    • InChI Key: XCIZVKSCLVSDHN-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=CC=1CC

Computed Properties

  • Exact Mass: 157.08923
  • Monoisotopic Mass: 157.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.0500
  • Melting Point: 51.53°C (estimate)
  • Boiling Point: 245.55°C
  • Flash Point: 98.7°C
  • Refractive Index: 1.5979
  • PSA: 12.89

2-ethylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E902578-10mg
2-ethylquinoline
1613-34-9
10mg
$ 50.00 2022-06-05
TRC
E902578-50mg
2-ethylquinoline
1613-34-9
50mg
$ 160.00 2022-06-05
TRC
E902578-100mg
2-ethylquinoline
1613-34-9
100mg
$ 230.00 2022-06-05
Chemenu
CM238464-1g
2-Ethylquinoline
1613-34-9 97%
1g
$650 2022-09-02
Enamine
EN300-95428-0.05g
2-ethylquinoline
1613-34-9 95%
0.05g
$101.0 2024-05-21
Enamine
EN300-95428-0.1g
2-ethylquinoline
1613-34-9 95%
0.1g
$152.0 2024-05-21
Enamine
EN300-95428-0.25g
2-ethylquinoline
1613-34-9 95%
0.25g
$216.0 2024-05-21
Enamine
EN300-95428-0.5g
2-ethylquinoline
1613-34-9 95%
0.5g
$407.0 2024-05-21
Enamine
EN300-95428-1.0g
2-ethylquinoline
1613-34-9 95%
1.0g
$528.0 2024-05-21
Enamine
EN300-95428-2.5g
2-ethylquinoline
1613-34-9 95%
2.5g
$1034.0 2024-05-21

2-ethylquinoline Related Literature

Additional information on 2-ethylquinoline

Professional Introduction to 2-Ethylquinoline (CAS No. 1613-34-9)

2-Ethylquinoline, with the chemical formula C10H9N and a CAS number of 1613-34-9, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable candidates for drug development.

The structural integrity of 2-Ethylquinoline is characterized by a benzene ring fused to a pyridine ring, with an ethyl group attached to the benzene ring. This unique arrangement contributes to its reactivity and makes it a promising intermediate in organic synthesis. The compound exhibits moderate solubility in organic solvents, which facilitates its use in various chemical reactions and formulations.

In recent years, 2-Ethylquinoline has been extensively studied for its pharmacological properties. Research has highlighted its potential as an anti-inflammatory agent, owing to its ability to modulate certain enzymatic pathways involved in inflammation. Additionally, studies suggest that it may have antimicrobial and antifungal properties, making it a candidate for developing novel therapeutic agents against resistant strains of bacteria and fungi.

One of the most intriguing aspects of 2-Ethylquinoline is its role in the development of targeted therapies. Researchers have explored its derivatives as inhibitors of specific enzymes and receptors implicated in various diseases. For instance, modifications to the quinoline core have led to compounds that exhibit selective inhibition of kinases, which are crucial targets in cancer therapy. These findings underscore the importance of 2-Ethylquinoline as a scaffold for drug discovery.

The synthesis of 2-Ethylquinoline can be achieved through several routes, including alkylation of quinoline and condensation reactions involving appropriate precursors. The choice of synthetic pathway often depends on the desired purity and scale of production. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to enhance yield and efficiency in the synthesis process.

From a spectroscopic perspective, 2-Ethylquinoline exhibits distinct spectral characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR, provides valuable insights into the molecular structure by analyzing the chemical shifts and coupling patterns of hydrogen atoms. Infrared (IR) spectroscopy further confirms functional groups present in the molecule, while mass spectrometry (MS) offers precise molecular weight determination.

The compound's stability under various conditions is another critical factor considered in its application. Studies have demonstrated that 2-Ethylquinoline remains stable under ambient conditions but may degrade when exposed to strong oxidizing agents or extreme temperatures. This information is essential for formulating stable pharmaceutical formulations that maintain efficacy over time.

In conclusion, 2-Ethylquinoline (CAS No. 1613-34-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, the role of 2-Ethylquinoline is expected to expand further, contributing to advancements in medicine and chemistry.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent